BenchChemオンラインストアへようこそ!

4-(4-Bromophenyl)-4-hydroxypiperidine

Pharmacokinetics Metabolism Bioavailability

4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP, CAS 57988-58-6) is a substituted 4-aryl-4-hydroxypiperidine derivative that serves primarily as the N-dealkylated metabolite of the antipsychotic agent bromperidol (BRO). It features a piperidine core with a 4-hydroxyl group and a para-bromophenyl substituent (C11H14BrNO, MW 256.14).

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 57988-58-6
Cat. No. B1199205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-4-hydroxypiperidine
CAS57988-58-6
Synonyms4-(4-bromophenyl)-4-hydroxypiperidine
BPHP cpd
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)Br)O
InChIInChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
InChIKeyQNLXJYQUWCNYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP, CAS 57988-58-6): Core Properties and Comparative Scaffold Context for Procurement and Research Selection


4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP, CAS 57988-58-6) is a substituted 4-aryl-4-hydroxypiperidine derivative that serves primarily as the N-dealkylated metabolite of the antipsychotic agent bromperidol (BRO) [1]. It features a piperidine core with a 4-hydroxyl group and a para-bromophenyl substituent (C11H14BrNO, MW 256.14). The compound is most frequently differentiated from its direct structural analog, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP, the corresponding metabolite of haloperidol), based on its halogen substitution [2]. In the context of scientific procurement, the selection between BPHP and CPHP—or other 4-aryl-4-hydroxypiperidine variants—is not arbitrary. The bromine atom at the para position imparts a distinct steric bulk, electronic profile, and metabolic fate relative to the chlorine-containing analog, which directly influences its physicochemical handling, analytical detection, and biological outcomes in comparative studies .

The Procurement Risk of Interchanging 4-(4-Bromophenyl)-4-hydroxypiperidine with Non-Halogenated or Chlorinated 4-Aryl-4-hydroxypiperidine Analogs


Substituting 4-(4-bromophenyl)-4-hydroxypiperidine (BPHP) with a generic 4-aryl-4-hydroxypiperidine—or specifically with its chlorinated analog CPHP—introduces quantifiable variability that invalidates cross-study comparability in analytical and pharmacological workflows. The halogens bromine and chlorine differ in atomic radius (Br: 120 pm vs. Cl: 99 pm), electronegativity, and lipophilicity, which directly modulate the compound's chromatographic retention, its metabolic conversion ratio, and its intestinal absorption profile [1]. In direct comparative studies, BPHP and CPHP exhibit distinct pharmacokinetic behaviors: BPHP demonstrates lower oral bioavailability and a 1.8-fold higher rate of parent drug metabolism than CPHP [1]. These halogen-dependent differences are not marginal; they are statistically and functionally significant. Relying on a surrogate analog without verifying the bromine-specific quantitation in the target system will result in irreproducible data and procurement misalignment, particularly in studies modeling bromperidol metabolism or evaluating halogen-specific biological activity [2].

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-4-hydroxypiperidine: Direct Comparative Data Against Closest Structural Analogs


Halogen-Dependent Oral Bioavailability: BPHP Exhibits 46% Relative AUC Versus 56% for CPHP in Rat Models

In a direct head-to-head pharmacokinetic study in rats, the intestinal absorption of BPHP was quantitatively lower than that of its chlorinated analog CPHP. The ratio of the area under the plasma concentration curve (AUC) after oral (p.o.) administration to the AUC after intraperitoneal (i.p.) administration was 46% for BPHP, compared to 56% for CPHP [1]. This indicates that BPHP has reduced oral bioavailability relative to CPHP, a critical consideration for in vivo studies and for interpreting the systemic exposure of bromperidol metabolites.

Pharmacokinetics Metabolism Bioavailability

1.8-Fold Higher Metabolic Conversion Rate from Parent Drug: BPHP Generation from Bromperidol Exceeds CPHP Generation from Haloperidol

A direct pharmacokinetic comparison revealed that the metabolic conversion of bromperidol (BRO) to BPHP is substantially more efficient than the conversion of haloperidol (HAL) to CPHP. The ratio of BRO metabolism to BPHP was 48%, which is 1.8-fold higher than the ratio of HAL metabolism to CPHP (27%) [1]. This quantifiable difference demonstrates that the brominated metabolite is produced at a significantly greater rate from its parent drug, underscoring the unique metabolic fate of the bromophenyl-containing compound.

Drug Metabolism Pharmacokinetics Bromperidol

Plasmepsin Enzyme Inhibition: BPHP-Derived Scaffold Exhibits IC50 in the 8-10 µM Range

In a study evaluating synthesized derivatives based on the 4-(4-bromophenyl)-4-hydroxypiperidine scaffold, the parent moiety exhibited strong inhibition against the plasmepsin enzyme, a validated target for antimalarial drug development. The compounds demonstrated IC50 values in the range of 8-10 µM against plasmepsin II and cathepsin D [1]. While this is a class-level inference (activity reported for derivatives, not the parent alone), the data establishes the bromophenyl-substituted piperidinol as a viable scaffold for plasmepsin inhibition. A direct comparison to non-brominated or alternative halogenated 4-hydroxypiperidines in the same assay was not provided.

Antimalarial Enzyme Inhibition Plasmepsin

Analgesic Activity: BPHP and Its Phenacyl Derivatives Exhibit Highly Significant (p < 0.01) Analgesic Effect in Ex Vivo Pain Models

In an ex vivo study investigating the activity of 4-(4'-bromophenyl)-4-piperidinol (PD1, BPHP) and its five derivatives (PD2-6) against pain, compound PD1 and its phenacyl derivatives PD3 and PD5 exhibited a highly significant analgesic effect with a p-value < 0.01 [1]. This indicates a strong, statistically validated pain-relieving property in these bromophenyl-containing piperidines. While the study primarily evaluated derivatives, the parent compound PD1 (BPHP) was included in the analysis and demonstrated this significant activity.

Analgesia Pain Piperidine Derivatives

Physicochemical and Handling Differentiation: Solubility Profile and Molecular Descriptors of BPHP

4-(4-Bromophenyl)-4-hydroxypiperidine has a calculated aqueous solubility of 9.7 g/L at 25°C, with a melting point ranging from 165-170°C . Its molecular weight (256.14 g/mol) and the presence of a heavy bromine atom (contributing to a higher density of 1.436 g/cm³) differentiate it from its chloro- and fluoro-analogs . The bromine atom also enhances UV absorption, with BPHP monitored at 220 nm, which is distinct from CPHP's 220 nm but may differ in practical sensitivity due to the heavy atom effect [1].

Solubility Physicochemical Properties Analytical Chemistry

4-(4-Bromophenyl)-4-hydroxypiperidine: Validated Research and Procurement Application Scenarios Based on Differentiated Evidence


Pharmacokinetic and Metabolism Studies of Bromperidol and Its Metabolites

Given the direct evidence that BPHP is the primary N-dealkylated metabolite of bromperidol with a 48% metabolic conversion rate—1.8-fold higher than the haloperidol-to-CPHP conversion [1]—BPHP is the essential analytical reference standard for any pharmacokinetic study involving bromperidol. Researchers quantifying bromperidol metabolism or assessing the contribution of its metabolites to pharmacological or toxicological effects must use BPHP as a calibration standard to ensure accurate plasma concentration measurements and to model metabolite exposure correctly.

Comparative Halogen-Dependent Pharmacology and Toxicology

BPHP serves as the bromine-specific comparator for investigating halogen-dependent pharmacological effects. The established lower oral bioavailability of BPHP (46% vs. 56% for CPHP) [1] makes it a critical tool for studies examining how halogen substitution (Br vs. Cl) alters absorption, distribution, and systemic exposure of butyrophenone metabolites. This is particularly relevant for research into the divergent side effect profiles of bromperidol and haloperidol.

Antimalarial Drug Discovery Targeting Plasmepsin Enzymes

With demonstrated plasmepsin II and cathepsin D inhibition in the 8-10 µM range for BPHP-derived scaffolds [1], BPHP is a validated starting point for medicinal chemistry efforts aimed at developing novel antimalarial agents. Procurement of BPHP is justified for structure-activity relationship (SAR) studies focused on optimizing plasmepsin inhibition, as the bromophenyl-substituted piperidinol core offers a chemically tractable handle distinct from chlorinated or non-halogenated analogs.

Non-Opioid Analgesic Scaffold Development

The highly significant (p < 0.01) analgesic activity of BPHP and its phenacyl derivatives in ex vivo pain models [1] positions this compound as a non-opioid lead scaffold for pain management research. Researchers developing new analgesics targeting prostaglandin-mediated pathways can procure BPHP as a reference compound or as a synthetic intermediate for generating focused libraries of bromophenyl piperidinol analogs with improved potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenyl)-4-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.